REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[Br:13][C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:15]=1[F:21].[C:22](=[O:24])=[O:23]>C1COCC1>[Br:13][C:14]1[C:15]([F:21])=[C:16]([CH:17]=[C:18]([CH3:20])[CH:19]=1)[C:22]([OH:24])=[O:23]
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Name
|
|
Quantity
|
1.8 mL
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Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
0.68 g
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Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=CC(=C1)C)F
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
4.76 g
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Type
|
reactant
|
Smiles
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C(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
-10 °C
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Type
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CUSTOM
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Details
|
the reaction was stirred for 1 hour at −10° C.
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was then cooled to −78° C
|
Type
|
ADDITION
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Details
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was added
|
Type
|
WAIT
|
Details
|
After 30 minutes the reaction mixture was allowed
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Duration
|
30 min
|
Type
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TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
was quenched with water
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Type
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CUSTOM
|
Details
|
The resulting layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous portion was extracted with Et2O
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Type
|
EXTRACTION
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Details
|
the resulting white precipitate was extracted into Et2O
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic portions were dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=O)O)C=C(C1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9 mmol | |
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |